(3-(Trifluoromethyl)pyrazin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
[3-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-2,12H,3H2 |
InChI Key |
TXWKEDYIHIPKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 3 Trifluoromethyl Pyrazin 2 Yl Methanol and Analogous Pyrazine Structures
Approaches to the Construction of the Pyrazine (B50134) Ring System
The formation of the pyrazine ring is a foundational step in the synthesis of the target compound. Methodologies generally involve the condensation of precursor molecules designed to form the six-membered diazine ring.
Cyclization Pathways from Precursors
The classical and most direct route to the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This is followed by an oxidation step to achieve the aromatic pyrazine ring. Symmetrical starting materials often provide the best results in these reactions. An alternative approach involves the self-condensation of two molecules of an α-aminocarbonyl compound, which forms a dihydropyrazine (B8608421) intermediate that is subsequently oxidized.
A highly relevant and specific strategy for synthesizing the skeleton of the target molecule involves the reaction of a trifluoromethyl-containing building block with a diamine. A key intermediate, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, is synthesized through the treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine. acs.orggoogle.com This reaction proceeds through an intermediate which is then aromatized to the pyrazine ring via oxidation with an agent like bromine. acs.orggoogle.com This method is advantageous as it constructs the pyrazine ring with the trifluoromethyl group and a handle for the methanol (B129727) functionality (the ester group) already in their desired positions. This can be performed as a one-pot synthesis without the need to isolate intermediates. acs.org
The table below summarizes various precursor combinations for pyrazine ring formation.
| Precursor 1 | Precursor 2 | Intermediate | Product |
| 1,2-Dicarbonyl | 1,2-Diamine | Dihydropyrazine | Pyrazine |
| α-Aminocarbonyl | (self-condensation) | Dihydropyrazine | Pyrazine |
| Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate | Ethylenediamine | Various | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
Multicomponent Reaction Protocols for Pyrazine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are prized for their efficiency and atom economy. While extensively developed for other N-heterocycles like pyrazoles and pyrimidines, their application in constructing the core pyrazine ring is also a subject of investigation. cmu.edumdpi.comnih.gov
Strategies often rely on tandem processes that form the necessary bonds in a sequential manner. For instance, metal-catalyzed multicomponent coupling reactions have been developed for producing N-heteroaromatic molecules. researchgate.net An example that builds a fused pyrazine system is the (4+2) cyclization between pyridinium (B92312) 1,4-zwitterions and 1-sulfonyl-1,2,3-triazoles, which generates pyrido[1,2-a]pyrazine derivatives. mdpi.com Such strategies highlight the potential of MCRs to rapidly assemble complex heterocyclic systems analogous to the target structure.
Regioselective Introduction and Functionalization of the Trifluoromethyl Moiety
The unique electronic properties imparted by the trifluoromethyl (CF3) group make its regioselective placement a critical aspect of the synthesis.
Trifluoromethylation Strategies for Pyrazine Nuclei
Two primary strategies exist for introducing a trifluoromethyl group onto a pyrazine ring. nih.gov
Ring Construction with a CF3-Containing Building Block: This is often the most efficient method for ensuring correct regiochemistry. As detailed previously, the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate as the starting material. acs.org The CF3 group is carried through the reaction sequence, directly yielding the 3-trifluoromethylpyrazine core upon cyclization. acs.orggoogle.com This approach avoids the need for post-cyclization trifluoromethylation, which can sometimes lead to issues with regioselectivity.
Direct Trifluoromethylation: This involves adding the CF3 group to a pre-formed pyrazine ring. This can be achieved through various methods, including the use of trifluoromethyl active species like trifluoromethyl copper, which can engage in substitution reactions with halopyrazines. nih.gov Another approach is the conversion of a trichloromethyl group to a trifluoromethyl group via a chlorine/fluorine exchange reaction. nih.gov
| Strategy | Description | Example |
| Building Block | The pyrazine ring is synthesized from precursors that already contain the CF3 group. | Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives with ethylenediamine. acs.org |
| Direct Introduction | A pre-formed pyrazine ring is functionalized with a CF3 group. | Substitution of a halogen on the pyrazine ring using a trifluoromethyl copper reagent. nih.gov |
Controlled Derivatization at the Position Adjacent to the Trifluoromethyl Group
To synthesize (3-(trifluoromethyl)pyrazin-2-yl)methanol, a functional group must be introduced at the C-2 position, ortho to the CF3 group. The electron-withdrawing nature of the pyrazine nitrogens and the CF3 group makes the ring generally electron-deficient and can influence the regioselectivity of reactions.
The cyclization strategy to form ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate inherently achieves this goal by establishing the ester group at C-2 during ring formation. acs.org This ester then serves as a precursor to the methanol group.
Alternatively, directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. cmu.edu In this method, a directing group on the pyrazine ring coordinates to a strong base (like an organolithium reagent), facilitating deprotonation at the adjacent ortho position. While electrophilic halogenation of the electron-deficient pyrazine nucleus is often unsuccessful, ortho-lithiation using directing groups such as tert-butoxycarbonyl-protected amines allows for the introduction of electrophiles at specific positions. cmu.edu For a 3-substituted pyrazine, it is conceivable that the combined electronic effects of the C-3 substituent and the ring nitrogens could direct metalation to the C-2 position, which could then be quenched with an electrophile like CO2 to form the corresponding carboxylic acid.
Synthesis of the Primary Alcohol Functional Group (Methanol Moiety)
The final step in the synthesis of this compound is the creation of the primary alcohol functionality (-CH2OH). This is typically accomplished through the reduction of a carbonyl group at the C-2 position.
The most direct precursor is 3-(trifluoromethyl)pyrazine-2-carboxylic acid or its corresponding ester, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. acs.orggoogle.comfluoromart.com The reduction of a carboxylic acid or, more commonly, an ester to a primary alcohol is a standard transformation in organic synthesis. Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are effective for this purpose. For instance, the reduction of dimethyl pyrazine-2,5-dicarboxylate to 2,5-bis(hydroxymethyl)pyrazine has been successfully achieved using sodium borohydride in methanol. reddit.com This provides a strong precedent for the analogous reduction of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate to yield the target compound, this compound.
Reductive Transformations of Pyrazine-2-carboxylic Acid Derivatives
A primary and direct route to pyrazinylmethanols involves the reduction of the corresponding pyrazine-2-carboxylic acid or its derivatives, such as esters. This transformation hinges on the use of potent reducing agents capable of converting a carboxylic acid or ester functional group into a primary alcohol.
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and widely used nucleophilic reducing agent for this purpose. byjus.com It is highly effective in reducing polar multiple bonds, including the carbonyl group in esters and carboxylic acids, to the corresponding alcohols. byjus.commasterorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. pearson.com
In the context of pyrazine synthesis, early research by Rutner and Spoerri demonstrated the efficacy of LAH in the reduction of pyrazine carboxylic esters. acs.orgacs.org Their work showed that the reduction of methyl pyrazinoate with lithium aluminum hydride could yield pyrazylmethanol. acs.org The reaction proceeds through an aldehyde intermediate, which is then further reduced to the alcohol. masterorganicchemistry.comacs.org Careful control of reaction conditions, such as temperature, is necessary to manage the reactivity of LAH and achieve the desired product without over-reduction or side reactions. acs.org The reduction must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent violent reactions with water. byjus.com
Conversely, milder reducing agents like sodium borohydride (NaBH₄) are generally incapable of reducing esters or carboxylic acids to alcohols under standard conditions. youtube.comyoutube.com NaBH₄ is primarily used for the reduction of aldehydes and ketones. youtube.comyoutube.com However, its reactivity can be enhanced by using it in conjunction with certain additives or in specific solvent systems, such as carboxylic acid media, which can generate more reactive acyloxyborohydride species. designer-drug.comrsc.org For the direct reduction of a pyrazine-2-carboxylate, a strong hydride donor like LAH remains the standard and more reliable choice. masterorganicchemistry.com
A plausible synthetic pathway to this compound would, therefore, involve the initial synthesis of a suitable precursor, such as methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by its reduction using lithium aluminum hydride.
Alternative Synthetic Routes to Pyrazinylmethanols
Beyond the reduction of carboxylic acid derivatives, other synthetic strategies can be employed to access pyrazinylmethanols. These alternative routes may involve the construction of the pyrazine ring from acyclic precursors or the functionalization of a pre-existing pyrazine core.
One prominent alternative is the Grignard reaction . This method involves the addition of an organomagnesium halide (Grignard reagent) to a pyrazine-2-carboxaldehyde. organic-chemistry.orgpressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. pressbooks.pubmasterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. libretexts.org To synthesize a primary pyrazinylmethanol like the target compound, the Grignard reaction could be performed with formaldehyde (B43269) as the carbonyl component and a pyrazinylmagnesium halide as the Grignard reagent, although the preparation of such a reagent can be challenging.
Another strategic approach involves the cyclocondensation of carefully chosen acyclic building blocks that already contain the necessary functionalities or their precursors. The classical synthesis of pyrazines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov To obtain a pyrazinylmethanol, one of the starting materials would need to incorporate a protected hydroxymethyl group. Similarly, methods for synthesizing trifluoromethyl-substituted pyridines often rely on using trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov This principle is applicable to pyrazine synthesis, where a precursor like ethyl 4,4,4-trifluoro-3-oxobutanoate could potentially be integrated into a reaction sequence to form the desired substituted heterocyclic ring. nih.gov
Modern cross-coupling reactions also offer powerful alternatives. For instance, the total synthesis of the pyrazine bisindole alkaloid Alocasin A was achieved via a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole, demonstrating the feasibility of building complex pyrazine structures through C-C bond formation on the pyrazine core. mdpi.com A similar strategy could be envisioned where a protected hydroxymethyl group is introduced onto a halopyrazine via a suitable coupling partner.
Optimization of Reaction Parameters and Sustainable Synthetic Approaches
To enhance the efficiency, cost-effectiveness, and environmental footprint of pyrazine synthesis, significant research has focused on optimizing reaction parameters, including catalytic systems, solvents, and reaction conditions.
Catalytic Systems in Pyrazine Synthesis
The choice of catalyst is pivotal in modern organic synthesis for improving reaction rates, yields, and selectivity. In pyrazine synthesis, both homogeneous and heterogeneous catalysts have been developed.
Recent advancements have seen the use of earth-abundant, low-toxicity base metals as alternatives to precious metal catalysts. Manganese pincer complexes, for example, have been shown to effectively catalyze the synthesis of 2,5-disubstituted symmetrical pyrazines through the dehydrogenative self-coupling of 2-aminoalcohols. nih.gov This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. nih.gov Other catalytic systems for pyrazine synthesis from diamines and diols include those based on copper-chromium, copper-zinc-chromium, and silver. researchgate.net Palladium catalysts are effective for the dehydrogenation of piperazines to yield pyrazines. researchgate.net
For specific transformations, enzymatic catalysis offers a highly selective and green alternative. Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines under mild conditions. acs.org The development of novel heterogeneous catalysts, such as functionalized magnetic nanocatalysts, also presents opportunities for efficient synthesis with the added benefit of easy catalyst recovery and reuse. masterorganicchemistry.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Manganese Pincer Complexes | Dehydrogenative coupling of 2-aminoalcohols | Earth-abundant metal, atom-economical, sustainable | nih.gov |
| Copper-Chromium | Condensation of diamines and epoxides/diols | Established industrial catalyst | researchgate.net |
| Palladium | Dehydrogenation of piperazines | High yield for specific transformations | researchgate.net |
| Lipozyme® TL IM (Enzyme) | Aminolysis of pyrazine esters | Green, mild conditions, high selectivity | acs.org |
| Alginate-functionalized Magnetic Nanocatalyst | Multi-component synthesis of N-heterocycles | Heterogeneous, reusable, mild conditions | masterorganicchemistry.com |
Solvent and Reagent Selection for Enhanced Efficiency
Solvent and reagent selection profoundly impacts reaction efficiency, safety, and environmental impact. The chemical industry is increasingly adopting "green chemistry" principles, which prioritize the use of less hazardous and more sustainable materials. masterorganicchemistry.com
In pyrazine synthesis, a range of solvents has been explored. Toluene, THF, and 1,4-dioxane (B91453) are common organic solvents used in reactions like the manganese-catalyzed dehydrogenative coupling. nih.gov For certain condensation reactions, aqueous methanol has proven effective, offering a more environmentally friendly option. researchgate.net A recent development in the enzymatic synthesis of pyrazinamides highlighted the use of tert-amyl alcohol, a greener alternative solvent, which allowed for high yields at moderate temperatures. acs.org The move away from chlorinated solvents like dichloromethane (B109758) is a key goal, with guides available to help chemists select suitable, greener replacements for applications like chromatography. masterorganicchemistry.com
Reagent selection also plays a crucial role. For amide bond formation, a common step in creating pyrazine derivatives, traditional methods might use thionyl chloride to form an acyl chloride. mdpi.commdpi.com Modern coupling reagents like propylphosphonic anhydride (B1165640) (T3P) offer an alternative for acid-amine coupling under milder conditions. nih.gov For trifluoromethylation, the development of reagents like FSO₂CF₂CO₂Me in copper-catalyzed reactions provides a method for introducing the CF₃ group under mild conditions. researchgate.net
Mild Reaction Condition Development
Developing synthetic methods that operate under mild conditions (e.g., lower temperatures, atmospheric pressure) is a central theme in sustainable chemistry. Such methods reduce energy consumption, minimize side-product formation, and enhance safety.
Several strategies have been successful in establishing milder conditions for pyrazine synthesis. A notable example is the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature, catalyzed by potassium tert-butoxide, which avoids high temperatures and expensive catalysts. libretexts.orgresearchgate.net The synthesis of certain trifluoromethyl-substituted pyrazine derivatives has also been achieved at room temperature. gla.ac.uk
Microwave-assisted synthesis represents another powerful tool for accelerating reactions and enabling the use of milder conditions. The rapid synthesis of poly(hydroxyalkyl)pyrazines has been demonstrated using microwave irradiation in reactive eutectic media, a solvent-less approach that improves atom economy and dramatically shortens reaction times. designer-drug.com Furthermore, optimization studies on catalytic reactions have shown that it is often possible to lower reaction temperatures without sacrificing yield. For instance, in a manganese-catalyzed pyrazine synthesis, lowering the temperature from 150 °C to 125 °C still resulted in quantitative product formation. nih.gov These developments highlight a clear trend towards more energy-efficient and environmentally conscious synthetic protocols for pyrazine-based compounds.
Chemical Reactivity and Advanced Transformations of 3 Trifluoromethyl Pyrazin 2 Yl Methanol
Reactions Governing the Primary Alcohol Group
The primary alcohol group in (3-(Trifluoromethyl)pyrazin-2-yl)methanol is the most accessible site for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing pyrazine (B50134) ring, which can influence the rates and outcomes of reactions compared to simple aliphatic alcohols.
Oxidative Transformations of the Hydroxyl Moiety
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, (3-(trifluoromethyl)pyrazin-2-yl)carbaldehyde, or the carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder reagents are required for the selective oxidation to the aldehyde, while stronger oxidants will typically lead to the carboxylic acid. ethernet.edu.et
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org PCC is a complex of chromium trioxide with pyridine (B92270) and hydrochloric acid and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org For the oxidation of alcohols on a pyrazine ring, a related reagent, pyrazinium chlorochromate (PzCC), has also been utilized, indicating the suitability of such chromium-based oxidants for this class of compounds. orientjchem.org
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent) are commonly employed for this transformation. ethernet.edu.etvanderbilt.edu The choice of solvent and temperature is crucial to ensure complete oxidation and to avoid potential side reactions.
Table 1: Oxidative Transformations of Primary Alcohols
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature |
| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature |
| Aldehyde | Manganese dioxide (MnO₂) | CH₂Cl₂ or acetone, reflux (selective for allylic/benzylic alcohols) |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |
Esterification and Etherification Protocols
The hydroxyl group of this compound can readily undergo esterification and etherification to produce a diverse range of derivatives.
Esterification: The most common method for the synthesis of esters from an alcohol is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. fossee.inmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or the removal of water is typically employed. masterorganicchemistry.com For instance, the reaction of this compound with acetic acid in the presence of sulfuric acid would yield (3-(trifluoromethyl)pyrazin-2-yl)methyl acetate. youtube.com
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a classical method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for the synthesis of symmetrical ethers.
More modern methods include reductive etherification, where the alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org Iron-catalyzed etherification reactions have also been developed as a more environmentally benign alternative. acs.org
Table 2: Esterification and Etherification Protocols
| Reaction | Reagents | Product Type |
|---|---|---|
| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Ester |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide | Ether |
| Reductive Etherification | Aldehyde/ketone, reducing agent (e.g., H₂, Pt catalyst) | Ether |
Nucleophilic Substitution Reactions of the Hydroxyl Functionality
The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. unco.eduyoutube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. unco.edulibretexts.org
A common strategy is the conversion of the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. libretexts.org
Alternatively, the alcohol can be converted into an alkyl halide. masterorganicchemistry.com Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the primary alcohol into the corresponding chloride or bromide, respectively. libretexts.org These alkyl halides can then undergo nucleophilic substitution with various nucleophiles.
Table 3: Activation and Nucleophilic Substitution of the Hydroxyl Group
| Activation Step | Reagent(s) | Intermediate | Subsequent Reaction |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate | SN2 with nucleophiles |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl chloride | Nucleophilic substitution |
Reactivity and Modifications of the Trifluoromethyl Substituent
The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. nih.gov However, its strong electron-withdrawing nature significantly influences the reactivity of the pyrazine ring and, under specific conditions, the CF₃ group itself can undergo transformations.
Nucleophilic Interactions with the Trifluoromethyl Group
While the C-F bonds in a trifluoromethyl group are very strong, nucleophilic attack on the carbon atom of the CF₃ group can occur, particularly when it is attached to an electron-deficient aromatic system like pyrazine. Such reactions often lead to the sequential displacement of fluoride (B91410) ions. For example, in related trifluoromethyl-substituted heterocyclic systems, reactions with nucleophiles have been shown to transform the trifluoromethyl group into amides or amidines. This suggests that under appropriate conditions, strong nucleophiles could react with the CF₃ group of this compound.
Derivatization and Chemical Conversion of the CF₃ Group
The conversion of a trifluoromethyl group into other functionalities is a challenging but valuable transformation in synthetic chemistry. Recent advances have demonstrated that the aromatic trifluoromethyl group can be transformed into other functional groups. For instance, treatment with boron tribromide has been used to convert benzotrifluorides into benzophenone (B1666685) derivatives. tcichemicals.com While this specific transformation might be challenging for the pyrazine system due to its sensitivity to strong Lewis acids, it highlights the potential for the derivatization of the CF₃ group.
Another approach involves the partial reduction of the CF₃ group. However, these transformations often require harsh conditions and specialized reagents. The development of milder and more selective methods for the derivatization of the trifluoromethyl group is an active area of research.
Table 4: Potential Transformations of the Trifluoromethyl Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Conversion to Carbonyl | Boron tribromide, arene | Ketone |
Chemical Behavior of the Pyrazine Heterocycle
The reactivity of the pyrazine ring in this compound is dictated by the interplay of its constituent atoms. The two nitrogen atoms within the aromatic ring are electron-withdrawing, which significantly reduces the electron density of the ring system compared to benzene. This inherent electron deficiency is further intensified by the presence of a potent electron-withdrawing trifluoromethyl (CF₃) group. Consequently, the pyrazine core of this molecule displays a distinct reactivity profile, favoring nucleophilic substitution while being highly resistant to electrophilic attack.
Electrophilic Aromatic Substitution Reactions on the Pyrazine Core
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards electrophilic attack. slideshare.netyoutube.comtaylorfrancis.com This deactivation is significantly amplified by the strongly electron-withdrawing trifluoromethyl group. As a result, this compound is generally considered unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation under typical conditions. For such reactions to occur, the presence of strong electron-donating groups on the ring would be necessary to counteract the deactivating effects, a condition not met by this molecule. youtube.com
Nucleophilic Aromatic Substitution Reactions on the Pyrazine Core
In contrast to its inertness towards electrophiles, the electron-poor nature of the pyrazine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). For these reactions to proceed, a suitable leaving group, such as a halogen atom (Cl, Br, I), must be present on the pyrazine core.
In a hypothetical derivative, such as 2-chloro-3-(trifluoromethyl)pyrazine, the chlorine atom would be readily displaced by a variety of nucleophiles. The strong electron-withdrawing capacity of both the pyrazine nitrogens and the adjacent trifluoromethyl group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. The Chichibabin reaction, which involves the amination of nitrogen heterocycles using sodium amide, is a notable example of nucleophilic substitution on pyrazines. youtube.comtaylorfrancis.com
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig, Kumada-Corriu)
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly effective for functionalizing halogenated pyrazine derivatives, which can be synthesized from precursors of this compound.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups onto the pyrazine core. acs.orgyoutube.com The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied to various pyrazine systems. For instance, studies have demonstrated the effective coupling of chloropyrazines and bromopyrazines with a range of arylboronic acids. acs.org The presence of the electron-withdrawing trifluoromethyl group can further enhance the reactivity of the pyrazine halide in the oxidative addition step of the catalytic cycle.
Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions on related pyrazine substrates.
| Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3,5-dichloro-2-((4-methoxybenzyl)oxy)pyrazine | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 90 |
| 3,5-dichloro-2-((4-methoxybenzyl)oxy)pyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 95 |
| 3,5-dichloro-2-((4-methoxybenzyl)oxy)pyrazine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 75 |
| 5-Chloro-3-methyl-2-((4-methoxybenzyl)oxy)pyrazine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 88 |
This table is a representation of typical reaction conditions and yields based on documented syntheses of substituted pyrazines. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com A halogenated this compound derivative would readily undergo Buchwald-Hartwig amination with a diverse array of primary and secondary amines, amides, and other N-H containing compounds. libretexts.orgnih.gov This allows for the synthesis of a wide range of aminated pyrazine derivatives, which are important scaffolds in medicinal chemistry. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and scope. youtube.comresearchgate.net
Kumada-Corriu Coupling: As the first transition-metal-catalyzed cross-coupling reaction, the Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org This method is particularly effective for coupling electron-deficient heteroaryl halides. nih.govacs.org A 2-halopyrazine derivative bearing the trifluoromethyl group would be an excellent candidate for Kumada coupling, enabling the introduction of various alkyl, vinyl, or aryl groups to the pyrazine ring. rhhz.net
Stereochemical Control in Transformations (if applicable)
While the parent molecule, this compound, is achiral, stereocenters can be introduced through various transformations, making stereochemical control a relevant consideration for the synthesis of its derivatives.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For derivatives of this compound, this can be achieved through several strategies:
Asymmetric Hydrogenation: The pyrazine ring itself can be a substrate for asymmetric hydrogenation to create chiral tetrahydropyrazines. Research on related nitrogen heterocycles has shown that iridium and ruthenium complexes with chiral phosphine ligands can catalyze such transformations with high enantioselectivity.
Modification of the Side Chain: The hydroxymethyl group at the C2 position offers a handle for introducing chirality. For example, oxidation to the corresponding aldehyde or ketone, followed by asymmetric reduction using chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) or enzymatic reduction, could yield a chiral secondary alcohol with high enantiomeric excess.
Diastereoselective Reaction Pathways
When a molecule already contains a stereocenter, controlling the formation of a second stereocenter is known as diastereoselective synthesis. If a chiral derivative of this compound were to undergo further reactions, the existing chiral center could influence the stereochemical outcome of the newly formed center. For instance, in the synthesis of complex molecules containing a pyrazine core, such as certain steroidal pyrazines, diastereomers have been successfully synthesized and separated, highlighting the role of substrate-controlled stereoselection. The steric and electronic properties of the substituents on the pyrazine ring and the reactant would guide the approach of reagents, favoring the formation of one diastereomer over the other.
Comprehensive Spectroscopic and Analytical Characterization of 3 Trifluoromethyl Pyrazin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-(Trifluoromethyl)pyrazin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete assignment of the proton, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the methanol (B129727) and trifluoromethyl substituents would be expected.
The pyrazine ring protons, due to the electron-withdrawing nature of the nitrogen atoms and the trifluoromethyl group, are expected to appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would reveal their relative positions on the ring. The protons of the methylene (B1212753) group (-CH₂OH) would likely appear as a distinct singlet or a multiplet depending on coupling with the hydroxyl proton, and its chemical shift would be influenced by the adjacent pyrazine ring. The hydroxyl proton itself may appear as a broad singlet, and its position can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H | 8.5 - 8.8 | Doublet | ~2-3 |
| Pyrazine-H | 8.6 - 8.9 | Doublet | ~2-3 |
| -CH₂- | 4.8 - 5.1 | Singlet/Doublet | N/A or ~5-7 (if coupled to -OH) |
| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet | N/A |
Note: The data in this table is predicted based on known chemical shift values for similar structural motifs and should be considered illustrative. Actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). For this compound, the spectrum would show distinct signals for each of the carbon atoms in the pyrazine ring, the methanol group, and the trifluoromethyl group.
The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom bearing the trifluoromethyl group will exhibit a characteristic quartet in a proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of the trifluoromethyl carbon itself will be significantly influenced by the attached fluorine atoms. The carbon of the methanol group (-CH₂OH) will appear in the aliphatic region, shifted downfield due to the electronegative oxygen atom.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Decoupled) | Predicted C-F Coupling Constant (J, Hz) |
| Pyrazine-C (C-CF₃) | 145 - 155 | Quartet | ~35-40 |
| Pyrazine-C (C-CH₂OH) | 150 - 160 | Singlet | N/A |
| Pyrazine-C | 140 - 150 | Singlet | N/A |
| Pyrazine-C | 140 - 150 | Singlet | N/A |
| -CH₂OH | 60 - 70 | Singlet | N/A |
| -CF₃ | 115 - 125 | Quartet | ~270-280 |
Note: The data in this table is predicted based on known chemical shift values for similar structural motifs and should be considered illustrative. Actual experimental values may vary.
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the CF₃ group. The absence of coupling in the ¹⁹F NMR spectrum would confirm that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |
| -CF₃ | -60 to -70 | CFCl₃ |
Note: The data in this table is predicted based on known chemical shift values for similar structural motifs and should be considered illustrative. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₅F₃N₂O), HRMS would be used to confirm its molecular weight and elemental composition. The experimentally determined mass would be compared to the calculated exact mass.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 179.0454 |
| [M+Na]⁺ | 201.0273 |
Note: The data in this table represents the calculated exact masses for the protonated and sodiated molecular ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. In the analysis of this compound, LC-MS would be employed to assess the purity of the sample and to confirm the molecular weight of the main component. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide mass data for each separated component. The retention time from the LC provides an additional characteristic parameter for the compound under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
No specific GC-MS analysis data, including retention time and a detailed mass fragmentation pattern for this compound, is available in the reviewed literature. In a typical GC-MS analysis, the molecule would be separated on a gas chromatography column and then ionized, leading to fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions. Characteristic fragments would likely arise from the loss of the trifluoromethyl group (-CF3), the hydroxymethyl group (-CH2OH), or cleavage of the pyrazine ring. However, without experimental data, a precise fragmentation table cannot be constructed.
Infrared (IR) and Raman Spectroscopy
Vibrational Assignment via Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectra for this compound, along with their corresponding vibrational assignments, are not documented in the available literature. For a molecule with this structure, one would anticipate characteristic vibrational bands. For instance, a broad absorption band would be expected in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the alcohol group. The C-H stretching of the pyrazine ring would likely appear around 3100-3000 cm⁻¹. Strong absorption bands associated with the C-F stretching of the trifluoromethyl group are typically observed in the 1350-1100 cm⁻¹ range. Vibrations of the pyrazine ring would produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. Without experimental spectra, a detailed assignment of these vibrational modes is not possible.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data
Similarly, no FT-Raman spectroscopic data for this compound has been found in public databases or research articles. FT-Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds. The symmetric vibrations of the pyrazine ring and the C-C and C-N bonds would be expected to be strong in the Raman spectrum. The C-F vibrations of the trifluoromethyl group would also be Raman active. A comparative analysis of both FT-IR and FT-Raman spectra is essential for a complete vibrational assignment, but this cannot be performed due to the lack of data.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Crystal Packing
There are no published single-crystal X-ray diffraction studies for this compound. Such a study would provide definitive proof of its molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, detailing intermolecular interactions such as hydrogen bonding from the methanol group and potential π-π stacking of the pyrazine rings. While crystallographic studies of related pyrazine derivatives have been published, this specific information for the target compound is not available.
Elemental Microanalysis
Specific experimental data from elemental microanalysis for this compound is not reported in the available scientific literature. This technique is used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The theoretical values can be calculated from the chemical formula, C₆H₅F₃N₂O. A comparison between the experimental and calculated values is a crucial confirmation of the compound's purity and empirical formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 40.92 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.86 |
| Fluorine | F | 18.998 | 3 | 56.994 | 32.36 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.91 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |
| Total | 178.113 | 100.00 |
Without experimental results to compare against these theoretical values, a full assessment of the compound's elemental composition as reported in a research context cannot be completed.
Computational and Theoretical Investigations of 3 Trifluoromethyl Pyrazin 2 Yl Methanol
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are powerful tools to predict the behavior of molecules at the atomic level. These methods allow for the detailed examination of molecular geometries, conformational preferences, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. DFT calculations for (3-(Trifluoromethyl)pyrazin-2-yl)methanol would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This process minimizes the energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the geometry of the pyrazine (B50134) ring, potentially causing slight distortions from a perfect planar structure. tandfonline.comijournalse.org
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.49 Å |
| C-CF3 Bond Length | ~1.52 Å |
| C-O Bond Length | ~1.43 Å |
| Pyrazine Ring Bond Angles | ~120° |
| C-C-O Bond Angle | ~109.5° |
Note: These are representative values based on typical bond lengths and angles for similar molecular fragments.
Conformational Analysis and Energetic Profiles
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgnih.gov For this compound, the key rotational freedom is around the single bond connecting the methanol (B129727) group to the pyrazine ring. Different orientations of the hydroxyl group relative to the ring will result in various conformers with different energy levels. Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this bond, identifying the most stable conformers and the energy barriers between them. njit.edunih.gov The stability of different conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazine ring. nih.gov
Elucidation of Electronic Properties and Reactivity Patterns
The electronic properties and reactivity of a molecule are governed by the distribution of electrons within its structure. Computational methods provide valuable tools to visualize and quantify these characteristics.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These are hypothetical values for illustrative purposes, based on trends observed in similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govyoutube.com In an MEP map, red areas typically indicate regions of negative electrostatic potential, which are prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms and the region around the trifluoromethyl group would likely show a positive electrostatic potential (blue).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (3-(Trifluoromethyl)pyridin-2-yl)methanol |
| 2-chloro-5-trifluoromethoxypyrazine |
| Amiloride |
| Epibatidine |
Computational Prediction of Spectroscopic Parameters
Computational quantum mechanical methods are instrumental in predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data.
Theoretical Calculations of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with a high degree of accuracy using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of isotropic shielding constants, which are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, theoretical calculations would involve optimizing the molecular geometry, followed by the GIAO calculation of 1H, 13C, and 19F NMR chemical shifts. The calculated values provide a theoretical spectrum that can be used to assign experimental signals and to understand the electronic environment of the nuclei. For instance, the chemical shift of the hydroxyl proton would be highly dependent on its involvement in hydrogen bonding, a factor that can be modeled computationally. Similarly, the 13C chemical shifts of the pyrazine ring carbons and the trifluoromethyl carbon are influenced by the strong electron-withdrawing nature of the CF3 group.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on typical values for similar structures; actual experimental or more precise computational values may vary.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H NMR | |
| Pyrazine-H | 8.5 - 8.8 |
| CH2 | 4.8 - 5.2 |
| OH | Variable (depends on solvent and concentration) |
| 13C NMR | |
| C (CF3) | 118 - 122 (quartet) |
| C (Pyrazine) | 140 - 160 |
| CH2OH | 60 - 65 |
Simulated Vibrational Spectra for Band Assignment
Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulation is crucial for the accurate assignment of experimental vibrational bands to specific molecular motions. The process typically involves a frequency calculation on the optimized geometry of this compound using methods like DFT.
The resulting vibrational modes can be visualized to understand the nature of the atomic displacements for each frequency. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the pyrazine ring and methylene (B1212753) group, C-F stretching modes of the trifluoromethyl group, and various ring stretching and bending modes of the pyrazine core. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net
Analysis of Intermolecular Interactions and Supramolecular Organization
The solid-state architecture of this compound is dictated by a variety of intermolecular interactions, which can be investigated using computational methods.
Hydrogen Bonding Networks and Their Energetics
The presence of a hydroxyl group as a hydrogen bond donor and the nitrogen atoms of the pyrazine ring as potential acceptors suggests that hydrogen bonding plays a crucial role in the supramolecular assembly of this compound. researchgate.netmdpi.com Computational studies can predict the geometry and energetics of these hydrogen bonds. mdpi.com Quantum chemical calculations on dimers or larger clusters of the molecule can quantify the strength of these interactions.
The primary hydrogen bond is expected to be of the O-H···N type, where the hydroxyl group of one molecule interacts with a nitrogen atom of the pyrazine ring of a neighboring molecule. mdpi.comnsf.gov The presence of the trifluoromethyl group can also lead to weaker C-H···F hydrogen bonds. researchgate.netrsc.org The energies of these interactions can be calculated, providing insight into the stability of the resulting crystal lattice.
Table 2: Calculated Interaction Energies for Potential Hydrogen Bonds in this compound (Illustrative) This table is for illustrative purposes. The actual interaction energies would require specific calculations.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| O-H···N (Pyrazine) | 1.8 - 2.2 | -5 to -8 |
Non-Linear Optical (NLO) Properties Assessment
Molecules with significant intramolecular charge transfer, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. The NLO response of this compound can be assessed through quantum chemical calculations. researchgate.net These calculations typically involve determining the molecular hyperpolarizability (β), which is a measure of the second-order NLO response.
Computational methods like DFT can be used to calculate the components of the hyperpolarizability tensor. researchgate.net The magnitude of β is related to the extent of electron delocalization and the presence of electron-donating and electron-withdrawing groups. In this compound, the hydroxylmethyl group can act as a weak electron donor, while the trifluoromethyl-substituted pyrazine ring is a strong electron acceptor, potentially giving rise to NLO properties.
Role and Utility of 3 Trifluoromethyl Pyrazin 2 Yl Methanol in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Heterocyclic Systems
The structure of (3-(Trifluoromethyl)pyrazin-2-yl)methanol makes it an ideal intermediate for the synthesis of more elaborate heterocyclic frameworks. The pyrazine (B50134) ring itself is a precursor to various fused heterocyclic systems, and the trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting molecules. The hydroxymethyl group at the 2-position provides a convenient handle for further chemical transformations, enabling the annulation of additional rings onto the pyrazine core.
For instance, the condensation of ortho-diamines with α-ketoaldehydes is a classical and effective method for the formation of quinoxalines, a class of pyrazine-containing heterocycles. While direct synthesis of this compound might be challenging, related trifluoromethylated pyrazines can be synthesized from precursors like trifluoropyruvaldehyde and ortho-diamines. acs.org The inherent reactivity of the pyrazine nitrogen atoms, further influenced by the adjacent trifluoromethyl group, allows for a range of cyclization reactions. The methanol (B129727) functionality can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in intramolecular cyclizations or serve as a point of attachment for other molecular fragments, leading to the formation of polycyclic systems. Research on related pyrazine derivatives has demonstrated their utility in constructing fused systems like triazolopyrazines, which have shown promise in medicinal chemistry. mdpi.comnih.gov
Precursor for the Preparation of Diverse Fluorinated Pyrazine Derivatives
The introduction of fluorine-containing groups, such as the trifluoromethyl moiety, into organic molecules is a widely used strategy in medicinal and agrochemical research to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov this compound serves as a valuable precursor for a variety of other fluorinated pyrazine derivatives. The hydroxyl group is a versatile functional handle that can be readily converted into a range of other functionalities.
| Starting Material | Reagent(s) | Product Functional Group | Potential Application |
| This compound | Oxidizing agents (e.g., PCC, DMP) | Aldehyde (-CHO) | Precursor for imines, cyanohydrins, and further oxidation to carboxylic acid |
| This compound | Halogenating agents (e.g., SOCl₂, PBr₃) | Halomethyl (-CH₂X) | Substrate for nucleophilic substitution reactions |
| This compound | Tosyl chloride, Mesyl chloride | Tosylate/Mesylate (-CH₂OTs/OMs) | Activated intermediate for substitution with various nucleophiles |
| This compound | Aminating agents (e.g., via Mitsunobu reaction) | Aminomethyl (-CH₂NH₂) | Building block for amides, sulfonamides, and other nitrogen-containing derivatives |
These transformations allow for the systematic modification of the pyrazine scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the corresponding aldehyde can be used in Wittig reactions to introduce carbon-carbon double bonds, or in reductive amination to synthesize various secondary and tertiary amines. The conversion to a halomethyl derivative opens up possibilities for cross-coupling reactions, further expanding the accessible chemical space.
Potential as a Building Block in Ligand Design for Catalysis
The pyrazine nucleus, with its two nitrogen atoms in a 1,4-relationship, is a well-established component of ligands in coordination chemistry. nih.govuzh.ch The nitrogen atoms can act as coordination sites for a wide variety of metal ions. The presence of a trifluoromethyl group on the pyrazine ring of this compound significantly modulates its electronic properties. The strong electron-withdrawing nature of the CF₃ group decreases the basicity of the pyrazine nitrogens, which can influence the stability and reactivity of the resulting metal complexes.
The hydroxymethyl group provides a crucial point for further modification to create multidentate ligands. For instance, the hydroxyl group can be etherified or esterified with moieties containing additional donor atoms (e.g., nitrogen, phosphorus, or sulfur), leading to the formation of bidentate or tridentate ligands. The design of such ligands is central to the development of new catalysts for a wide range of organic transformations. The specific steric and electronic environment created by the trifluoromethylpyrazine core can impart unique selectivity and activity to the metal center. Research on other pyrazine derivatives has highlighted their successful application in forming coordination compounds with various transition metals. nih.gov
Integration into Multi-Step Convergent Synthetic Strategies
In a convergent approach, one might envision synthesizing a complex molecule by coupling the (3-(trifluoromethyl)pyrazin-2-yl)methyl moiety with another elaborate molecular fragment. For example, the methanol could be converted to a more reactive species, such as an aldehyde or a halide, and then used in a key bond-forming reaction (e.g., a Grignard reaction, a Suzuki coupling, or a Wittig reaction) with another advanced intermediate. The pyrazine ring itself can also be a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the attachment of other aryl or alkyl groups. researchgate.net The modular nature of this approach, facilitated by building blocks like this compound, is highly advantageous in the synthesis of libraries of related compounds for screening purposes in drug discovery and materials science. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
